molecular formula C20H17N3O5S B2972157 N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide CAS No. 878060-97-0

N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide

Cat. No. B2972157
CAS RN: 878060-97-0
M. Wt: 411.43
InChI Key: OJTPKWNNVNJURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide, also known as BAY-320, is a small molecule inhibitor that has gained attention in the field of cancer research. It is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in the regulation of cell growth, differentiation, and apoptosis. In

Mechanism of Action

N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide is a selective inhibitor of PKC, which is a family of serine/threonine kinases that play a critical role in signal transduction pathways. PKC is involved in the regulation of cell proliferation, differentiation, and survival, and its dysregulation has been implicated in the development and progression of cancer. N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide binds to the ATP-binding site of PKC, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
Inhibition of PKC by N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also inhibits the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer. In addition, N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. However, the effects of N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide on normal cells and tissues are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide in lab experiments is its high potency and selectivity for PKC. This allows for precise targeting of the protein in cancer cells. However, N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide has limited solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, the effects of N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide on normal cells and tissues need to be carefully evaluated to avoid potential toxicity.

Future Directions

There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of PKC for use in cancer therapy. Another direction is the investigation of the effects of N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide on the tumor microenvironment and immune system. In addition, the potential use of N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide in combination with other anticancer agents needs to be explored further. Finally, the development of new delivery systems for N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide may improve its bioavailability and efficacy in vivo.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide was first reported by Bayer AG in 2015. The method involves the reaction of 4-methylbenzenesulfonyl chloride with 3-amino-5-bromo-2-methoxypyridine in the presence of a base, followed by the reaction with 1,3-benzodioxole-5-carboxylic acid and N,N-dimethylformamide. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to enhance the effectiveness of chemotherapy and radiation therapy in these cancer models. N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, as PKC has been implicated in the pathogenesis of this disease.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-13-2-5-17(6-3-13)29(25,26)23-16-8-14(10-21-11-16)20(24)22-15-4-7-18-19(9-15)28-12-27-18/h2-11,23H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTPKWNNVNJURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.